molecular formula C20H23F3N4O3S B609851 Macozinone CAS No. 1377239-83-2

Macozinone

カタログ番号 B609851
CAS番号: 1377239-83-2
分子量: 456.4842
InChIキー: BJDZBXGJNBMCAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Macozinone, also known as PBTZ169, is a piperazine-benzothiazinone that is currently undergoing Phase 1/2 clinical studies for the treatment of tuberculosis (TB) . It has been identified as a promising new drug for treating both drug-sensitive and drug-resistant TB .


Synthesis Analysis

The synthesis of Macozinone has been revised and its crystal structure has been reported in a promising new drug for treating drug-sensitive and drug-resistant tuberculosis .


Molecular Structure Analysis

The key feature of Macozinone is the planar 1,3-benzothiazin-4-one heterocycle . The cyclohexyl moiety is observed to be nearly perpendicular to the core formed by the 1,3-benzothiazin-4-one and piperazine groups .


Chemical Reactions Analysis

Macozinone is bioactivated by the dihydroflavin cofactor FADH of DprE1 through reduction of the C-8 nitro group to a nitroso intermediate, which covalently reacts with Cys387 in the enzyme active site to form a semi-mercaptal enzyme-inhibitor adduct .


Physical And Chemical Properties Analysis

The physical and chemical properties specific to Macozinone required further optimization .

科学的研究の応用

Development as a Tuberculosis Treatment

Macozinone, known as piperazine-benzothiazinone PBTZ169, is under clinical investigation for the treatment of tuberculosis (TB). This compound targets the enzyme decaprenylphospohoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. Early clinical studies indicate promising developments towards more effective TB drug regimens (Makarov & Mikušová, 2020).

Drug Design and Resistance Studies

Macozinone specifically targets the DprE1 enzyme, blocking cell wall synthesis and causing lysis of Mycobacterium tuberculosis. Research into sulfonyl-piperazine benzothiazinone inhibitors of DprE1 has led to derivatives with variable activities against TB. These studies also reveal insights into resistance mechanisms against Macozinone (Piton et al., 2018).

Pharmacokinetic Optimization

Studies on extended-release (ER) tablets of Macozinone in Beagle dogs have demonstrated significant improvements in drug bioavailability, which may enhance treatment efficacy and reduce drug resistance development. This highlights the importance of optimizing pharmacokinetic properties for clinical effectiveness (Koryakova et al., 2022).

Understanding Resistance Mechanisms

Investigations into Macozinone-resistant Mycobacterium tuberculosis have identified specific mutations associated with high-level resistance, notably the C387S mutation in the dprE1 gene. This understanding is critical for anticipating and managing potential drug resistance during treatment (Chen et al., 2021).

Development of Gastro-Retentive Dosage Forms

The development of gastro-retentive dosage forms of Macozinone, considering its physical and chemical properties, aims to maximize its pharmacological activity. These formulations are designed to enhance solubility and bioavailability, crucial for effective oral administration (Nesterenko et al., 2021).

Bioanalytical Method Development

A multiplex UHPLC-MS/MS method has been developed for the determination of Macozinone and its active metabolites in human plasma. This analytical methodology is essential for clinical studies and understanding the pharmacokinetics of Macozinone, especially in the context of multidrug-resistant tuberculosis (Spaggiari et al., 2019).

将来の方向性

Macozinone is currently undergoing Phase 1/2 clinical studies for the treatment of TB . The extraordinary potency of Macozinone is derived from its covalent mode of inhibition, as well as the cellular location of the target DprE1 . The high values of relative bioavailability of the prolonged-release tablets may indicate an indirect confirmation of their gastroretentive properties .

特性

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZBXGJNBMCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macozinone

CAS RN

1377239-83-2
Record name Macozinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macozinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MACOZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macozinone
Reactant of Route 2
Reactant of Route 2
Macozinone
Reactant of Route 3
Reactant of Route 3
Macozinone
Reactant of Route 4
Reactant of Route 4
Macozinone
Reactant of Route 5
Reactant of Route 5
Macozinone
Reactant of Route 6
Macozinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。